5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine
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Overview
Description
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of trifluoromethylated precursors and imidazo[1,2-a]pyrimidine scaffolds . The reaction conditions often involve the use of catalysts such as transition metals, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out in solvents such as THF (tetrahydrofuran) and under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but lacks the trifluoromethyl groups.
Imidazo[1,2-a]pyrazine: Another related compound with a different nitrogen arrangement in the ring system.
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A selective estrogen receptor beta antagonist with similar trifluoromethyl groups.
Uniqueness
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
1027511-38-1 |
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Molecular Formula |
C8H3F6N3 |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H3F6N3/c9-7(10,11)4-3-5(8(12,13)14)17-2-1-15-6(17)16-4/h1-3H |
InChI Key |
VMWWNZXOUYSVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=NC2=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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